molecular formula C16H15NO4 B2602906 (E)-ethyl 4-(3-(furan-2-yl)acrylamido)benzoate CAS No. 355809-57-3

(E)-ethyl 4-(3-(furan-2-yl)acrylamido)benzoate

Cat. No.: B2602906
CAS No.: 355809-57-3
M. Wt: 285.299
InChI Key: RAJVLUGNFRCEDB-MDZDMXLPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-ethyl 4-(3-(furan-2-yl)acrylamido)benzoate is an organic compound that belongs to the class of furan derivatives. It is characterized by the presence of a furan ring, an acrylamide group, and an ethyl ester group attached to a benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-ethyl 4-(3-(furan-2-yl)acrylamido)benzoate typically involves the reaction of ethyl 4-aminobenzoate with furan-2-carbaldehyde in the presence of a base to form the corresponding Schiff base. This intermediate is then subjected to a Knoevenagel condensation reaction with ethyl acrylate to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine.

Industrial Production Methods

This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

(E)-ethyl 4-(3-(furan-2-yl)acrylamido)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of (E)-ethyl 4-(3-(furan-2-yl)acrylamido)benzoate is not fully understood, but it is believed to involve interactions with specific molecular targets. The furan ring may interact with bacterial enzymes, disrupting their function and leading to antimicrobial effects. Additionally, the acrylamide group may form covalent bonds with nucleophilic sites in proteins, further contributing to its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of functional groups, which confer a range of chemical reactivity and potential biological activity. The presence of the furan ring, acrylamide group, and ethyl ester group makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

ethyl 4-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO4/c1-2-20-16(19)12-5-7-13(8-6-12)17-15(18)10-9-14-4-3-11-21-14/h3-11H,2H2,1H3,(H,17,18)/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAJVLUGNFRCEDB-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C=CC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)/C=C/C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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